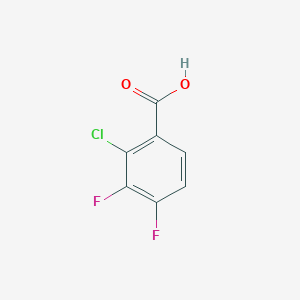

2-Chloro-3,4-difluorobenzoic acid

カタログ番号 B168398

CAS番号:

150444-93-2

分子量: 192.55 g/mol

InChIキー: OXEOUORGNJUNFN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .

Synthesis Analysis

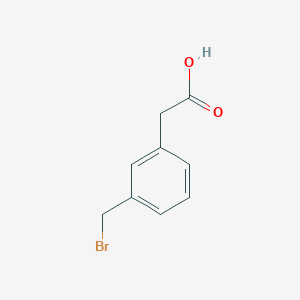

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis

2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .科学的研究の応用

Application 1: Synthesis of Medicinal Compounds and Pesticides

- Scientific Field : Organic Chemistry, Medicinal Chemistry, and Agrochemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides .

- Results or Outcomes : The results or outcomes would also depend on the specific compound being synthesized. In general, the use of 2-Chloro-3,4-difluorobenzoic acid as an intermediate can help to improve the efficiency of the synthesis process .

Application 2: Preparation of Lanthanide Complexes

- Scientific Field : Inorganic Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used to prepare lanthanide complexes .

- Methods of Application or Experimental Procedures : The preparation of lanthanide complexes involves reacting 2-chloro-3,4-difluorobenzoic acid with a lanthanide salt in the presence of a suitable ligand .

- Results or Outcomes : The resulting lanthanide complexes can be studied for their crystal structures .

Application 3: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Methods of Application or Experimental Procedures : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-Chloro-3,4-difluorobenzoic acid was achieved in good yield .

Application 4: Preparation of Boron-Containing Anti-Fungal Agents

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the preparation of boron-containing anti-fungal agents .

- Results or Outcomes : The resulting boron-containing anti-fungal agents can be used in the treatment of onychomycosis .

Application 5: Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2,4-Dichlorobenzoic acid, which can be synthesized from 2-Chloro-3,4-difluorobenzoic acid, is used in the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

- Results or Outcomes : The resulting pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives can be used in various applications, including medicinal chemistry .

Application 6: Preparation of Boron-Containing Anti-Fungal Agents

Safety And Hazards

特性

IUPAC Name |

2-chloro-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOUORGNJUNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434124 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-difluorobenzoic acid | |

CAS RN |

150444-93-2 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

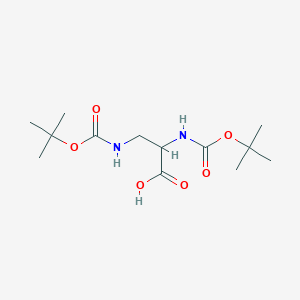

A solution of N,N,N′,N′-tetramethylethylenediamine (39.6 ml, 264 mmol) in tetrahydrofuran (170 ml) was cooled under argon to −70° C. before the addition of sec-butyl lithium (205 ml, 288 mmol). To the mixture 3,4-difluorobenzoic acid (19 g, 120 mmol) was then added as a solution in tetrahydrofuran (80 ml) over a period of 40 minutes ensuring that the temperature of the mixture did not rise above −60° C. The mixture was then stirred at a temperature of −68° C. to −70° C. for 1 hr before adding a solution of hexachloroethane (100 g, 422 mmol) in tetrahydrofuran (170 ml) over a period of 35 minutes whilst keeping the temperature of the mixture below −60° C. The mixture was stirred at a temperature of −65° C. to −70° C. for 2 hrs. The mixture was allowed to warm to −10° C. and then water (500 ml) was added to quench the reaction. The mixture was diluted with diethyl ether (250 ml) and the two resulting layers were separated. The aqueous layer was acidified to pH1 using concentrated aqueous hydrogen chloride and then extracted with 2×500 ml aliquots of diethyl ether. The combined organic extracts were passed through a hydrophobic frit and reduced in vacuo to give a yellow solid. This was recrystallised from ethyl acetate to give two crops (8.35 g and 4.47 g) of pure 2-chloro-3,4-difluorobenzoic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)